

# sapanisertib combination therapy paclitaxel trastuzumab

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sapanisertib

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## Clinical Trial Data for Sapanisertib + Paclitaxel

Trial Identifier & Cancer Type	Phase	Patient Population	Treatment Regimen	Key Efficacy Findings	Common Grade $\geq 3$ Adverse Events
<b>DICE / NCT03648489</b> [1]   Phase 2   Advanced/Recurrent Platinum-Resistant Ovarian Cancer (n=134)   • <b>Paclitaxel:</b> 80 mg/m <sup>2</sup> IV, days 1, 8, 15 of a 28-day cycle. • <b>Sapanisertib:</b> 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • <i>Control: Paclitaxel alone.</i>   • <b>PFS HR: 0.66</b> (90% CI: 0.45-0.96); 34% reduction in risk of progression/death [1] [2].   • Combination arm: 7% (vs 6.6% control). • Notable SAEs: GI disorders (11.4%), rash (2.9%) [1].    <b>NCT02725268</b> [3] [4]   Phase 2   Advanced, Recurrent, or Persistent Endometrial Cancer (n=173 in relevant arms)   • <b>Paclitaxel:</b> 80 mg/m <sup>2</sup> IV, days 1, 8, 15 of a 28-day cycle. • <b>Sapanisertib:</b> 4 mg PO, days 2-4, 9-11, 16-18, 23-25. • <i>Control: Paclitaxel alone.</i>   • <b>Median PFS:</b> 5.6 mo (combo) vs 3.7 mo (paclitaxel); HR 0.82 (95% CI: 0.58-1.15) [3]. • In endometrioid histology: PFS HR 0.66 (95% CI: 0.43-1.03) [3].   • <b>Grade <math>\geq 3</math> TEAEs:</b> 89.5% (combo) vs 54.0% (paclitaxel alone) [3].    <b>NCT02893930</b> [5]   Phase 2   Rapalog-Resistant Pancreatic Neuroendocrine Tumors (n=13)   • <b>Sapanisertib:</b> 3 mg PO once daily, continuous dosing in 28-day cycles. • <i>Single-agent study; paclitaxel not used in this trial.</i>   • <b>Objective Response:</b> 0% in first stage. • <b>Median PFS:</b> 5.19 months [5].   • Hyperglycemia (23%), fatigue, rash, diarrhea, nausea, vomiting [5].					

## Detailed Experimental Protocol

The following methodology is adapted from the DICE and endometrial cancer trials for the **sapanisertib** and paclitaxel combination [1] [3] [4].

### Study Design

- **Type:** International, multicenter, randomized, open-label, phase II trial.
- **Arms:**
  - **Experimental:** **Sapanisertib** in combination with weekly Paclitaxel.
  - **Control:** Weekly Paclitaxel alone.
- **Primary Endpoint:** Progression-free survival (PFS) assessed per RECIST v1.1.
- **Key Secondary Endpoints:** Overall survival (OS), objective response rate (ORR), safety, and biomarker analysis.

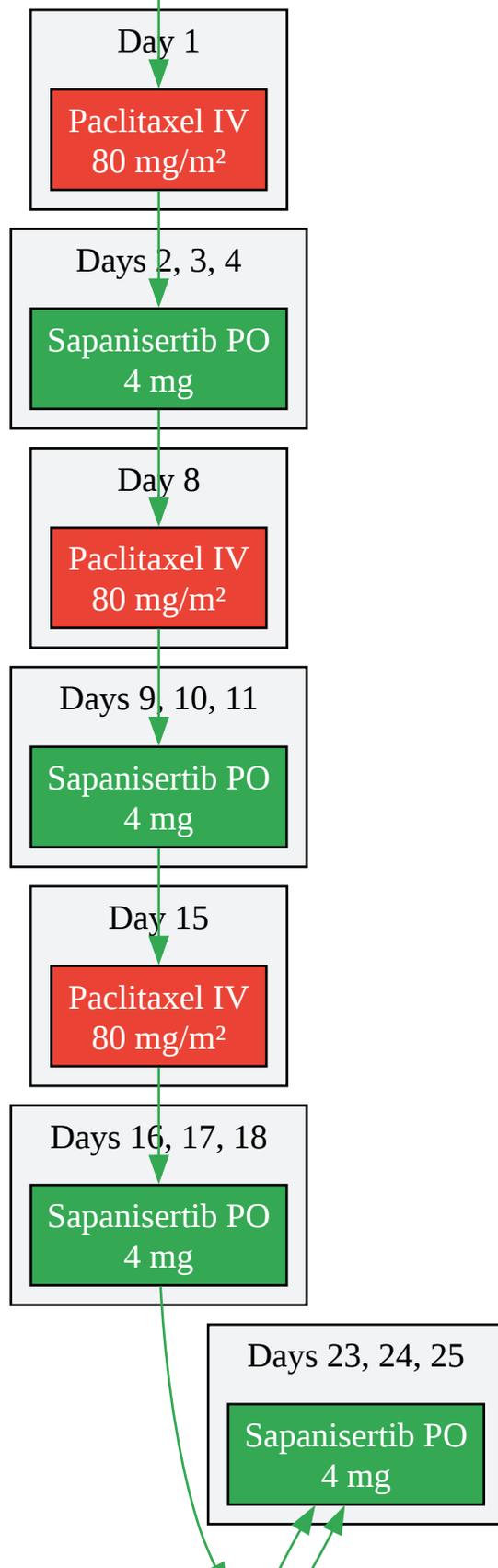
### Patient Selection

- **Inclusion Criteria:**
  - Histologically confirmed advanced cancer (e.g., high-grade epithelial ovarian, fallopian tube, primary peritoneal cancer, or endometrial cancer).
  - Disease progression after 1-2 prior lines of therapy (platinum-resistant for ovarian cancer).
  - At least one measurable lesion.
  - Fasting serum glucose  $\leq 7$  mmol/L (or  $\leq 130$  mg/dL).
- **Exclusion Criteria:**
  - Prior treatment with a weekly taxane regimen.
  - Prior treatment with any PI3K, AKT, or mTOR inhibitor.
  - Uncontrolled diabetes mellitus.
  - Use of proton pump inhibitors (PPIs) within 7 days of the first dose.

### Treatment Schedule (28-Day Cycle)

The dosing schedule is complex and designed with intermittent **sapanisertib** administration to manage toxicity.

## 28-Day Treatment Cycle Workflow





Rest Period  
(Days 19-22, 26-28)

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## Dose Modification Guidelines

- **Sapanisertib Dose Reduction Schedule:**
  - First occurrence of intolerable AE: Interrupt dose, then reduce to **2 mg**.
  - Second occurrence: Further reduce to **2 mg, 5 days per week**.
- **Paclitaxel:**
  - Hold for absolute neutrophil count  $< 1.5 \times 10^9/L$  or platelet count  $< 100 \times 10^9/L$ .
  - For severe neutropenia or peripheral neuropathy, reduce subsequent doses by 20%.

## Safety and Monitoring

- **Required Pre-medication for Paclitaxel** (to prevent hypersensitivity reactions):
  - **Dexamethasone:** 20 mg oral or IV, approximately 12 and 6 hours before paclitaxel.
  - **Diphenhydramine** (or equivalent): 50 mg IV, 30-60 minutes before paclitaxel.
  - **H2-receptor antagonist** (e.g., ranitidine): 50 mg IV, 30-60 minutes before paclitaxel [6].
- **Critical Monitoring Parameters:**
  - **Hyperglycemia:** Fasting glucose should be monitored closely; anti-hyperglycemic agents may be required.
  - **Myelosuppression:** Complete blood counts weekly.
  - **Other:** Gastrointestinal symptoms, rash, fatigue, and renal function.

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## Mechanism of Action & Pathway

**Sapanisertib** is a potent, selective, ATP-competitive inhibitor that targets the catalytic site of mTOR, leading to the dual inhibition of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [7] [5].

This dual inhibition is crucial because first-generation mTOR inhibitors (rapalogs) only suppress mTORC1. This incomplete inhibition can lead to feedback activation of AKT via mTORC2, potentially causing therapy resistance. By blocking both complexes, **sapanisertib** provides more comprehensive pathway suppression

and can overcome resistance to rapalogs [4] [5]. Paclitaxel promotes microtubule stabilization and mitotic arrest, and its combination with **sapanisertib** may lead to enhanced cytotoxic effects [4].

## Discussion for Researchers

The combination of **sapanisertib** and paclitaxel shows promise, particularly in **platinum-resistant ovarian cancer**, where it has met its primary endpoint in a phase 2 trial and is considered **phase 3-ready** [1] [2]. The benefit appears more pronounced in specific histological subtypes, such as endometrioid endometrial cancer [3].

- **Key Consideration - Toxicity Management:** The addition of **sapanisertib** significantly increases toxicity, particularly **hyperglycemia** and gastrointestinal events. Proactive monitoring and dose modification are critical for patient safety and maintaining dose intensity [3] [5].
- **The Gap with Trastuzumab:** While a phase 1b study of **sapanisertib**, paclitaxel, and trastuzumab in advanced solid tumors was completed years ago (NCT02049060), detailed results and protocols have not been published in the available literature. Developing a new protocol for this triple combination would require careful consideration of overlapping toxicities (e.g., cardiac function with trastuzumab) and potential drug interactions.

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To cite this document: Smolecule. [sapanisertib combination therapy paclitaxel trastuzumab].

Smolecule, [2026]. [Online PDF]. Available at:

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